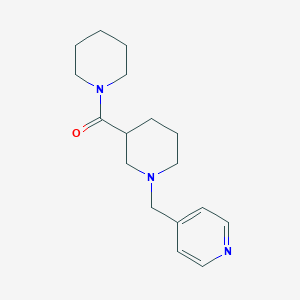![molecular formula C19H30N2O2 B247446 4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It was first identified in 2014, and since then, it has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA acts on the cannabinoid receptors CB1 and CB2 in the body. It binds to these receptors and produces a range of effects, including analgesia, anti-inflammatory effects, and changes in mood and cognition.
Biochemical and physiological effects:
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in mood and cognition, including feelings of euphoria, relaxation, and altered perception.
实验室实验的优点和局限性
The advantages of using 4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA in lab experiments include its high potency, selectivity for the CB1 and CB2 receptors, and its potential therapeutic applications. However, its use is limited by its potential for abuse and dependence, as well as its potential for adverse effects such as respiratory depression and cardiovascular toxicity.
未来方向
There are several future directions for research on 4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA. These include further studies on its potential therapeutic applications, such as its use in the treatment of neurological disorders and cancer. Additionally, further research is needed to understand the mechanisms underlying its effects on the body, as well as its potential for abuse and dependence. Finally, research is needed to develop safer and more effective synthetic cannabinoids for use in clinical settings.
合成方法
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA is synthesized by reacting 4-en with 1-(3-methoxybenzyl)piperidine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by column chromatography to obtain a white powder.
科学研究应用
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
产品名称 |
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine |
|---|---|
分子式 |
C19H30N2O2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C19H30N2O2/c1-15-12-21(13-16(2)23-15)18-7-9-20(10-8-18)14-17-5-4-6-19(11-17)22-3/h4-6,11,15-16,18H,7-10,12-14H2,1-3H3 |
InChI 键 |
VKOHRYRBRDSBHI-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)OC |
规范 SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)


![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)

![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)